![molecular formula C9H17NO2 B3045200 3-(1-Methylpiperidin-2-yl)propanoic acid CAS No. 103039-93-6](/img/structure/B3045200.png)
3-(1-Methylpiperidin-2-yl)propanoic acid
Overview
Description
3-(1-Methylpiperidin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of 3-(1-Methylpiperidin-2-yl)propanoic acid can be represented by the SMILES stringO=C(O)CCC1N(CCCC1)C
. This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a carbon chain, which is further connected to a methylpiperidin-2-yl group . Physical And Chemical Properties Analysis
3-(1-Methylpiperidin-2-yl)propanoic acid is a solid compound . Its molecular weight is 189.25 . The compound’s InChI key, a unique identifier used to represent its molecular structure, isTUSMEQHEGYVZKN-UHFFFAOYSA-N
.
Scientific Research Applications
Molecular Structure Analysis
A novel dipeptide derived from N-t-butyloxycarbonyl-(2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid was synthesized to determine its molecular structure through X-ray crystal analysis. This compound, obtained using (2S,7S)-2,7-dimethyl-3,6-diazaoctanedioic acid as a starting material, was used to prepare two new macrocyclic peptides, indicating its potential utility in structural and synthetic chemistry (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Synthesis Improvement
Research focused on improving the synthesis of structurally similar compounds, like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, indicates ongoing efforts to optimize the synthetic processes of related compounds, potentially including 3-(1-Methylpiperidin-2-yl)propanoic acid. The developed method offers milder reaction conditions, simpler operations, and higher yields (Yong, 2010).
Structural and UV Studies
Uracil derivatives structurally related to 3-(1-Methylpiperidin-2-yl)propanoic acid were synthesized and characterized, with their structures determined by X-ray diffraction. Thermal stability and UV spectral studies were conducted, contributing to a better understanding of such compounds' interactions and properties (Yao, Yi, Zhou, & Xiong, 2013).
Quality Control in Pharmaceutical Ingredients
Analytical methods for quality control of active pharmaceutical ingredients structurally similar to 3-(1-Methylpiperidin-2-yl)propanoic acid were discussed. Techniques like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) were used to solve issues related to tautomeric forms and identify specific related substances, showcasing the importance of these methods in ensuring the quality of pharmaceutical compounds (Zubkov et al., 2016).
Safety and Hazards
According to the information provided by Sigma-Aldrich, 3-(1-Methylpiperidin-2-yl)propanoic acid is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified as a combustible solid . As with all chemicals, it should be handled with appropriate safety precautions.
properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHDXBOSGFUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294060 | |
Record name | 1-Methyl-2-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-2-yl)propanoic acid | |
CAS RN |
103039-93-6 | |
Record name | 1-Methyl-2-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103039-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methylpiperidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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